molecular formula C16H15ClN2O3S B2500649 5-chloro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 922006-15-3

5-chloro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2500649
CAS No.: 922006-15-3
M. Wt: 350.82
InChI Key: LNVRROYWDGIAMX-UHFFFAOYSA-N
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Description

5-chloro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H15ClN2O3S and its molecular weight is 350.82. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Several studies have focused on the antitumor properties of tetrahydroquinoline derivatives. For instance, Alqasoumi et al. (2010) synthesized novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, evaluating their in vitro antitumor activity. Some compounds showed more potent and efficacious antitumor activity compared to the reference drug Doxorubicin (Alqasoumi et al., 2010). Similarly, Sławiński et al. (2012) synthesized novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives, showing significant antitumor activity against various human tumor cell lines (Sławiński et al., 2012).

Antimicrobial Activity

The compound and its derivatives have also been investigated for antimicrobial properties. A study synthesized quinoline clubbed with sulfonamide moiety, showing high activity against Gram-positive bacteria, highlighting their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Enzyme Inhibition

Isoquinolinesulfonamides, structurally similar to the compound , have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C, with significant implications for the development of therapeutic agents targeting these enzymes (Hidaka et al., 1984).

Future Directions

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . This suggests that it has potential therapeutic applications and its study could lead to new treatments for these diseases.

Properties

IUPAC Name

5-chloro-2-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-10-2-4-12(17)9-15(10)23(21,22)19-13-5-6-14-11(8-13)3-7-16(20)18-14/h2,4-6,8-9,19H,3,7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVRROYWDGIAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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